molecular formula C17H28BNO2 B566933 N-Ethyl-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)ethanamine CAS No. 1260900-80-8

N-Ethyl-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)ethanamine

Cat. No. B566933
CAS RN: 1260900-80-8
M. Wt: 289.226
InChI Key: YWPHHGVOGGSELW-UHFFFAOYSA-N
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Description

“N-Ethyl-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)ethanamine” is a chemical compound. It is often used in the preparation of pharmaceuticals and chemical intermediates .


Synthesis Analysis

The synthesis of this compound could involve borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst .


Molecular Structure Analysis

The molecular structure of this compound has been identified by FT-IR, 1H NMR, and mass spectroscopy. The crystal structure of the compounds has been studied by X-ray diffraction and conformational analysis .


Chemical Reactions Analysis

This compound may undergo borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate. It may also undergo hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .

Scientific Research Applications

Organic Synthesis: Suzuki-Miyaura Cross-Coupling

This compound is widely used in the Suzuki-Miyaura cross-coupling reaction, which forms carbon-carbon bonds between aryl or vinyl boronic acids and aryl or vinyl halides or triflates using a palladium catalyst . This reaction is pivotal in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and organic materials.

Drug Discovery: Lead Optimization

In medicinal chemistry, it serves as a building block for the synthesis of drug candidates. Its boronic ester group can be used to introduce phenyl rings into potential pharmacophores during lead optimization, enhancing the drug’s efficacy and specificity .

Material Science: Organic Electronic Materials

The boronic ester moiety is essential for creating organic electronic materials. It can be used to synthesize conjugated polymers or small molecules that form the active layer in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .

Bioconjugation: Antibody-Drug Conjugates

This compound can be employed in bioconjugation techniques to link drugs to antibodies, creating antibody-drug conjugates (ADCs). These ADCs are used in targeted cancer therapies, where the drug is delivered specifically to cancer cells, minimizing side effects .

Catalysis: Transition Metal Catalysts

It is used in the preparation of transition metal catalysts that are crucial for various catalytic processes, including hydrogenation, oxidation, and C-H activation. These catalysts are fundamental in industrial chemical processes .

Molecular Imprinting: Sensor Development

In the field of sensor development, this compound can be used in molecular imprinting, a technique to create template-shaped cavities in polymer matrices with memory of the template molecules to be used in sensors .

Nanotechnology: Nanoparticle Stabilization

The boronic ester groups can stabilize nanoparticles by forming a protective layer around them, preventing aggregation. This is particularly useful in the synthesis of metallic nanoparticles for catalysis and imaging applications .

Chemical Biology: Study of Biological Processes

Lastly, it can be utilized in chemical biology as a probe to study biological processes. The boronic acid moiety can interact with sugars and other diol-containing biomolecules, aiding in the investigation of carbohydrate-mediated biological events .

Mechanism of Action

Target of Action

N-Ethyl-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)ethanamine, also known as 3-(N,N-Diethylaminomethyl)phenylboronic acid, pinacol ester, is a boronic ester compound . Boronic esters are generally used in metal-catalyzed carbon-carbon bond formation reactions . The primary targets of this compound are organic groups that participate in these reactions .

Mode of Action

The compound interacts with its targets through a process known as the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction involves two key steps: oxidative addition and transmetalation . In oxidative addition, palladium donates electrons to form a new Pd–C bond with formally electrophilic organic groups . In transmetalation, formally nucleophilic organic groups are transferred from boron to palladium .

Biochemical Pathways

The SM cross-coupling reaction is a key biochemical pathway affected by this compound . This reaction is widely applied in carbon–carbon bond forming reactions . The downstream effects include the formation of new organic compounds through the creation of carbon-carbon bonds .

Pharmacokinetics

It’s important to note that the compound’s susceptibility to hydrolysis could influence its pharmacokinetic properties .

Result of Action

The primary result of the compound’s action is the formation of new carbon-carbon bonds through the SM cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds .

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the pH strongly influences the rate of the SM cross-coupling reaction . Additionally, the compound’s susceptibility to hydrolysis suggests that moisture levels could also impact its stability .

properties

IUPAC Name

N-ethyl-N-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28BNO2/c1-7-19(8-2)13-14-10-9-11-15(12-14)18-20-16(3,4)17(5,6)21-18/h9-12H,7-8,13H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWPHHGVOGGSELW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CN(CC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40681938
Record name N-Ethyl-N-{[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40681938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1260900-80-8
Record name N-Ethyl-N-{[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40681938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(N,N-Diethylaminomethyl)phenylboronic acid, pinacol ester
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